molecular formula C17H15N3O3 B5617547 N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-methoxybenzamide

N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-methoxybenzamide

Cat. No.: B5617547
M. Wt: 309.32 g/mol
InChI Key: HIQFYBKWBNOHRI-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-methoxybenzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole derivatives.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxy-5-methyl-1H-indol-3-yl)ethyl]benzamide
  • N-[(2-hydroxy-5-methyl-1H-indol-3-yl)methyl]benzamide
  • N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-ethoxybenzamide

Uniqueness

N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-10-3-8-14-13(9-10)15(17(22)18-14)19-20-16(21)11-4-6-12(23-2)7-5-11/h3-9,18,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQFYBKWBNOHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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